molecular formula C28H30N2 B10920186 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10920186
M. Wt: 394.5 g/mol
InChI Key: RDBSURLAVHJHTO-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted hydrazines with diketones or β-ketoesters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: Lacks the additional methyl and ethyl substitutions, resulting in different chemical and biological properties.

    4-methyl-1-phenyl-3,5-diphenyl-1H-pyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These unique features make it a valuable compound for various research applications, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C28H30N2/c1-7-23-10-8-9-11-26(23)30-28(25-15-13-19(3)21(5)17-25)22(6)27(29-30)24-14-12-18(2)20(4)16-24/h8-17H,7H2,1-6H3

InChI Key

RDBSURLAVHJHTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)C)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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